molecular formula C46H74O17 B1667704 Bacopaside X CAS No. 94443-88-6

Bacopaside X

Cat. No. B1667704
CAS RN: 94443-88-6
M. Wt: 899.1 g/mol
InChI Key: RANQPHKSRUUPKK-GPUGMLHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacopaside X is a natural product found in Bacopa monnieri . It is a triterpene saponin and shows a binding affinity toward the D1 receptor .


Synthesis Analysis

Bacopaside X is found in Bacopa monnieri, a medicinal herb used in Ayurveda . A unique bioavailable bacoside formulation, Cognique®, was prepared through the preservation of bacosides with complete multiple natural matrix including gingerols and rosemary extracts .


Chemical Reactions Analysis

Bacosides, including Bacopaside X, establish a healthy antioxidant environment in various tissues, especially in the liver and brain . They help to attain a physiological state of minimized oxidative stress through free radical scavenging, suppression of lipid peroxidation, and activation of antioxidant enzymes .


Physical And Chemical Properties Analysis

Bacopaside X has a molecular formula of C46H74O17 and a molecular weight of 899.1 g/mol .

Scientific Research Applications

1. Neuroprotective Effects

Bacopaside X, a component of the herb Bacopa monnieri, has been identified for its neuroprotective properties. It contributes to the overall neuropharmacological effects of Bacopa monnieri, which is traditionally used in Indian medicine as a nerve tonic. The protective mechanism of bacopaside X might be associated with its ability to enhance cerebral energy metabolism and boost antioxidant levels, offering potential benefits against injuries caused by cerebral ischemia (Liu et al., 2013).

2. Anticancer Properties

Research indicates that bacopaside X, specifically in its nanoparticle form (BM1NPs), can inhibit the proliferation of C6 glioma cells, a type of brain cancer. The study demonstrated that these nanoparticles induced significant cell cytotoxicity and promoted apoptosis, effectively reducing cancer cell growth (Sekhar et al., 2021). Additionally, other studies focusing on different bacopasides have shown inhibitory effects on the growth, migration, and invasion of breast cancer cell lines, suggesting a broader anticancer potential for compounds in this group (Palethorpe et al., 2019).

3. Antidepressant Effects

Bacopaside X, along with other saponins from Bacopa monnieri, has been studied for its antidepressant-like effects. These compounds have shown to reduce depressive-like behaviors in mouse models. The mechanism behind these effects may involve antioxidant activation and noradrenergic activation, although the exact pathways remain to be further elucidated (Liu et al., 2013).

4. Molecular Aspects and Bioavailability

Bacopaside X is part of the bacoside A complex, known for its neuroprotective functions. The molecular basis of its activity involves the regulation of mRNA translation and the modulation of neuroreceptors such as AMPAR, NMDAR, and GABAR in the brain. The bioavailability of bacopaside X and its binding to these receptors is crucial for its pharmacological effects, and nano conversion of these compounds could enhance their therapeutic potential (Sekhar et al., 2019).

Safety And Hazards

The safety data sheet for Bacopaside X suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Bacopa monnieri and its active compounds, including Bacopaside X, have shown promising results in neuroprotection and cognition improvement. Future studies may focus on identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis . The development of new aquaporin-targeted drugs for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANQPHKSRUUPKK-GPUGMLHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442623
Record name Bacopaside X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacopaside X

CAS RN

94443-88-6
Record name Bacopaside X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacopaside X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACOPASIDE X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.